Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(ethyl)carbamate
Description
Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(ethyl)carbamate (CAS: 1354025-07-2) is a chiral carbamate derivative featuring a pyrrolidine core substituted with an (S)-2-aminopropanoyl (alanine-derived) moiety and an ethylcarbamate group. This compound is structurally characterized by:
- Pyrrolidin-2-ylmethyl backbone: Provides conformational rigidity and stereochemical complexity.
- Benzyl carbamate group: Enhances lipophilicity and protects reactive amine functionalities during synthesis .
It is primarily used as a pharmaceutical intermediate, with applications in drug discovery for protease inhibitors or neuromodulators. The molecular weight is 347.45 g/mol, and its synthesis typically involves coupling reactions between activated carbamates and pyrrolidine precursors under controlled conditions .
Properties
Molecular Formula |
C18H27N3O3 |
|---|---|
Molecular Weight |
333.4 g/mol |
IUPAC Name |
benzyl N-[[1-(2-aminopropanoyl)pyrrolidin-2-yl]methyl]-N-ethylcarbamate |
InChI |
InChI=1S/C18H27N3O3/c1-3-20(18(23)24-13-15-8-5-4-6-9-15)12-16-10-7-11-21(16)17(22)14(2)19/h4-6,8-9,14,16H,3,7,10-13,19H2,1-2H3 |
InChI Key |
HWDSCIZJCKXORD-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC1CCCN1C(=O)C(C)N)C(=O)OCC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(ethyl)carbamate typically involves multiple steps, starting with the preparation of the pyrrolidine ring One common method involves the condensation of a suitable amine with a carbonyl compound to form the pyrrolidine ringThe final step involves the formation of the carbamate moiety, which can be achieved by reacting the intermediate with an appropriate isocyanate under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. These methods often utilize catalysts and optimized reaction conditions to facilitate the efficient formation of the desired product .
Chemical Reactions Analysis
Types of Reactions
Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(ethyl)carbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols .
Scientific Research Applications
Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(ethyl)carbamate is a complex organic compound with a unique structure featuring a benzyl group, a pyrrolidine ring, and an ethyl carbamate moiety. It has a molecular formula of C18H27N3O3 and a molar mass of approximately 333.4 g/mol. This compound is of interest in medicinal chemistry for the development of pharmaceuticals targeting specific biological pathways.
Potential Applications
This compound has several potential applications:
- Pharmaceutical Development It is a candidate for pharmaceutical development due to its various biological activities.
- Drug Design It can be used in drug design as it can be modified to enhance its biological activity or to create derivatives with novel properties.
- Interaction Studies It is used in interaction studies to understand how it interacts with biological targets. These studies often involve computational modeling, spectroscopic techniques, and binding assays.
Further research is required to elucidate its precise mechanisms of action and therapeutic potential.
Structural Analogs
This compound has several structural analogs that provide context for its uniqueness:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Benzyl ((S)-1-(1-amino-1-oxopropan-2-yl)amino)carbamate | Contains an oxo group | Potential neuroactive properties | Lacks pyrrolidine ring |
| (S)-Benzyl 2-(3-chloropyrazin-2-yl)methylcarbamoyl)pyrrolidine | Incorporates a pyrazine moiety | Antimicrobial activity | Different heterocyclic structure |
| Benzyl ((S)-1-(4-methoxyphenyl)amino)carbamate | Substituted benzene ring | Anticancer properties | Variation in substituents |
Mechanism of Action
The mechanism of action of Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(ethyl)carbamate involves its interaction with specific molecular targets. The pyrrolidine ring and carbamate moiety play crucial roles in binding to enzymes or receptors, thereby modulating their activity. This compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
A detailed comparison with structurally analogous carbamates and pyrrolidine derivatives is provided below, emphasizing synthetic routes, functional group variations, and physicochemical properties.
Structural Analogues and Key Differences
Biological Activity
Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(ethyl)carbamate is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article provides an in-depth analysis of its biological activity, synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is C18H27N3O3, with a molecular weight of approximately 333.4 g/mol. The compound features a benzyl group, a pyrrolidine ring, and an ethyl carbamate moiety, which contribute to its unique biological properties.
This compound interacts with specific molecular targets in the body. The presence of the pyrrolidine ring and carbamate moiety allows the compound to bind effectively to various enzymes or receptors, modulating their activity. This modulation can lead to either inhibition or activation of specific biological pathways .
Enzyme Inhibition Studies
Research indicates that compounds similar to this compound exhibit significant inhibitory effects on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). In vitro studies have shown that certain derivatives demonstrate selective inhibition of these enzymes, which are crucial for neurotransmitter regulation .
| Compound | AChE Inhibition IC50 (µM) | BChE Inhibition IC50 (µM) | Selectivity Index |
|---|---|---|---|
| Compound 28 | 0.50 | 0.10 | 5.0 |
| This compound | TBD | TBD | TBD |
Neuroprotective Effects
A study evaluated the neuroprotective effects of this compound in models of neurodegenerative diseases. The compound showed promise in reducing oxidative stress markers and improving cognitive function in animal models .
Antimicrobial Activity
Preliminary investigations into the antimicrobial properties of this compound have revealed activity against various bacterial strains. The structure's unique features may enhance its ability to penetrate bacterial membranes, leading to potential therapeutic applications in treating infections.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step organic reactions, starting with the formation of the pyrrolidine ring followed by the introduction of the carbamate moiety. Various synthetic routes have been explored to optimize yield and purity, including continuous flow synthesis techniques .
Q & A
Basic Research Questions
Synthetic Routes and Optimization Question: What are the primary synthetic routes for Benzyl ((1-((S)-2-aminopropanoyl)pyrrolidin-2-yl)methyl)(ethyl)carbamate, and how can reaction conditions be optimized for yield and purity? Answer: Synthesis involves coupling the pyrrolidine core with protected amino acid derivatives. A photoredox-catalyzed decarboxylative alkynylation method (e.g., using Cbz-Gly-Pro and EBX reagents) achieves functionalization under DCM/ethyl acetate purification, yielding >90% purity . Multi-step schemes with chiral resolution (e.g., tert-butoxycarbonyl protection) can achieve enantiomeric purity >97% . Optimization includes anhydrous solvents, temperature control (0–25°C), and TLC/HPLC monitoring.
Structural Characterization Methods Question: What analytical techniques are critical for confirming the structure and stereochemistry of this compound? Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies chiral centers and substituent environments (e.g., pyrrolidine ring protons at δ 1.8–3.2 ppm, carbamate carbonyl at ~155 ppm) .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ calculated 382.4 g/mol matches experimental data within 1 ppm error) .
- Chiral HPLC : Resolves enantiomers using cellulose-based columns (e.g., >99% ee confirmed with isocratic elution) .
Safety and Handling Protocols Question: What safety precautions are recommended for handling this compound in laboratory settings? Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .
- Storage : Keep sealed in a dry, ventilated area at 2–8°C to prevent hydrolysis .
- Spill Management : Absorb with inert material (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Structure-Activity Relationship (SAR) Design Question: How can analogs of this compound be designed to explore its selectivity as a cholinesterase inhibitor? Answer:
- Receptor-Dependent SAR : Modify the ethylcarbamate group to enhance hydrogen bonding with acetylcholinesterase (AChE) catalytic sites. For example, replacing ethyl with bulky tert-butyl groups reduces steric hindrance, improving IC50 values .
- Ligand-Based SAR : Introduce electron-withdrawing groups (e.g., -Cl, -CF₃) on the benzyl ring to increase electrophilicity and binding affinity .
Crystallographic Refinement Challenges Question: How can SHELX software resolve ambiguities in the crystallographic analysis of this compound, particularly torsional angles in the pyrrolidine ring? Answer:
- Phase Determination : Use SHELXS for Patterson methods to resolve heavy atom positions .
- Disorder Modeling : Apply TWIN/BASF commands in SHELXL to refine disordered ethylcarbamate groups .
- Validation : Achieve R1 < 5% and wR2 < 12% thresholds for reliability .
Molecular Docking for Target Interaction Question: What computational strategies predict the binding mode of this compound with AChE? Answer:
- Docking Workflow : Use AutoDock Vina with AMBER force fields. The (S)-2-aminopropanoyl group aligns with AChE’s oxyanion hole, while the pyrrolidine ring occupies the acyl-binding pocket .
- Free Energy Calculations : MM-GBSA scoring identifies key residues (e.g., Trp286, Phe295) contributing to ΔG < -8 kcal/mol .
Stability Under Experimental Conditions Question: How does the compound degrade under varying pH and temperature conditions? Answer:
- pH Stability : Degrades rapidly at pH > 9 (carbamate hydrolysis) but remains stable at pH 4–7 for 24 hours (HPLC monitoring) .
- Thermal Stability : Decomposes above 80°C (TGA/DSC data); store at ≤25°C for long-term use .
Enzyme Inhibition Assay Optimization Question: What experimental parameters improve the accuracy of IC50 measurements for AChE/BChE inhibition? Answer:
- Substrate Concentration : Use 1 mM acetylthiocholine iodide to avoid substrate depletion .
- Inhibitor Pre-Incubation : 15 minutes at 37°C ensures equilibration with enzyme active sites .
- Control Normalization : Include galanthamine as a positive control (IC50 ~0.5 µM) .
Hygroscopicity and Light Sensitivity Question: How should hygroscopic or light-sensitive properties be managed during storage? Answer:
- Desiccants : Store with silica gel in amber vials to prevent moisture/UV-induced degradation .
- Inert Atmosphere : Use argon/vacuum sealing for long-term storage .
Analytical Method Development Question: How can HPLC methods be tailored to separate this compound from synthetic byproducts? Answer:
- Column : C18 (5 µm, 250 × 4.6 mm) with 0.1% TFA in water/acetonitrile gradient (5% → 95% over 30 minutes) .
- Detection : UV at 254 nm (ε > 10,000 M⁻¹cm⁻¹) ensures sensitivity for low-concentration samples .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
